molecular formula C7H11F2NO B13356358 (1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol

(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol

Cat. No.: B13356358
M. Wt: 163.16 g/mol
InChI Key: PWMASPZEROAUJF-UHFFFAOYSA-N
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Description

(1-Amino-2,2-difluorospiro[23]hexan-1-yl)methanol is a chemical compound with the molecular formula C7H12F2NO It is characterized by the presence of a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms and an amino group attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone or aldehyde.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with the spirocyclic intermediate.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorospiro[2.3]hexan-1-yl)methanol: Similar structure but lacks the amino group.

    (2,2-Difluorospiro[2.3]hexan-1-yl)methanamine: Similar structure but lacks the hydroxyl group.

    (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol: Similar spirocyclic core but contains a thiol group instead of a hydroxyl group.

Uniqueness

(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group attached to the spirocyclic core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

(1-amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol

InChI

InChI=1S/C7H11F2NO/c8-7(9)5(2-1-3-5)6(7,10)4-11/h11H,1-4,10H2

InChI Key

PWMASPZEROAUJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C2(F)F)(CO)N

Origin of Product

United States

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